A Technical Guide to 1,2-Ethanedithiol-d4: Properties, Protocols, and Applications
A Technical Guide to 1,2-Ethanedithiol-d4: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanedithiol-d4 (CAS No. 100189-81-9), also known as ethylene (B1197577) dithioglycol-d4, is the deuterium-labeled form of 1,2-Ethanedithiol.[1] It is a valuable organosulfur compound utilized primarily in research and development. The substitution of four hydrogen atoms with deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer for metabolic studies.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug candidates, a principle of growing interest in drug development.[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 1,2-Ethanedithiol-d4.
Core Chemical and Physical Properties
The physical and chemical properties of 1,2-Ethanedithiol-d4 are largely similar to its non-deuterated analogue, with the primary difference being its increased molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₂H₂D₄S₂ | [2][3] |
| Molecular Weight | 98.22 g/mol | [2][3] |
| Exact Mass | 98.016197 Da | [2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 144.3 ± 13.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 44.4 ± 0.0 °C | [2] |
| Refractive Index | 1.517 | [2] |
| Vapour Pressure | 6.5 ± 0.3 mmHg at 25°C | [2] |
| Purity | ≥ 99 atom % D | [4] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for confirming the identity and purity of 1,2-Ethanedithiol-d4. While specific spectra for the deuterated compound are not widely published, the expected characteristics can be inferred from its structure and data available for the non-deuterated form.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog. The characteristic signal for the methylene (B1212753) protons will be absent due to deuterium substitution. A triplet corresponding to the thiol protons (-SH) would be expected, though its position can be variable and it may exchange with D₂O. |
| ²H (Deuterium) NMR | A signal corresponding to the deuterium atoms on the carbon backbone would be observed, confirming isotopic labeling. |
| ¹³C NMR | The carbon spectrum would show a signal for the deuterated methylene carbons (-CD₂-). The signal may appear as a multiplet due to C-D coupling. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The S-H stretching band, typically weak, is expected around 2550 cm⁻¹. |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 98. Key fragmentation patterns would be similar to the non-deuterated compound but shifted by the mass of the deuterium atoms.[5][6] |
Reactivity and Chemical Behavior
The chemical reactivity of 1,2-Ethanedithiol-d4 mirrors that of its non-deuterated counterpart, 1,2-Ethanedithiol.
-
Acidity : Like other alkyl thiols, it is a weak acid and can be deprotonated with a base.[7]
-
Thioacetal Formation : It readily reacts with aldehydes and ketones to form stable 1,3-dithiolanes. This reaction is a cornerstone of its use as a protecting group in organic synthesis.[7][8] The dithiolane can be subsequently removed under reducing conditions.
-
Ligand for Metal Ions : As a 1,2-dithiol, it serves as an excellent bidentate ligand, forming stable complexes with various metal ions.[8][9]
-
Oxidation : Oxidation of 1,2-Ethanedithiol can lead to the formation of cyclic disulfides and other oligomeric species.[7]
Experimental Protocols
Synthesis of 1,2-Ethanedithiol-d4 via Thiourea (B124793)
This protocol is adapted from a standard laboratory preparation of 1,2-Ethanedithiol, using a deuterated starting material.[10][11][12]
Materials:
-
1,2-dibromoethane-d4 (B144223) (precursor)[2]
-
Thiourea
-
Sulfuric acid solution (e.g., 40%)
-
Ether
-
Calcium chloride (for drying)
-
Nitrogen gas supply
Procedure:
-
Adduct Formation: In a round-bottomed flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol and bring the mixture to reflux. Add 1,2-dibromoethane-d4 to the solution and continue refluxing for approximately 2-3 hours.
-
Hydrolysis: Cool the reaction mixture. Equip the flask for distillation and add a solution of sulfuric acid dropwise under a nitrogen atmosphere. The heat of neutralization will initiate the distillation of the product.
-
Steam Distillation: Once neutralization is complete, introduce steam to co-distill the remaining 1,2-Ethanedithiol-d4. Collect the distillate, which will contain the product and water.
-
Extraction and Purification: Separate the oily product layer from the aqueous layer in the distillate. Extract the aqueous layer with ether to recover any dissolved product. Combine the ether extracts with the initial oil layer and dry the mixture over anhydrous calcium chloride.
-
Final Distillation: Remove the ether by evaporation. Purify the crude product by fractional distillation under reduced pressure in a nitrogen atmosphere to yield pure 1,2-Ethanedithiol-d4.
Caption: Workflow for the synthesis of 1,2-Ethanedithiol-d4.
Use as an Internal Standard in GC-MS Analysis
This protocol outlines the general steps for using 1,2-Ethanedithiol-d4 as an internal standard for the quantification of its non-deuterated analog.
Materials:
-
Analyte sample containing 1,2-Ethanedithiol
-
1,2-Ethanedithiol-d4 standard solution of known concentration
-
Appropriate solvent (e.g., dichloromethane, hexane)
-
GC-MS system
Procedure:
-
Calibration Curve Preparation: Prepare a series of calibration standards by adding a constant, known amount of the 1,2-Ethanedithiol-d4 internal standard solution to varying, known concentrations of the non-deuterated 1,2-Ethanedithiol analyte.
-
Sample Preparation: To a known volume or weight of the unknown sample, add the same constant, known amount of the 1,2-Ethanedithiol-d4 internal standard solution as used in the calibration standards.
-
GC-MS Analysis: Inject the prepared calibration standards and the sample into the GC-MS. The gas chromatography column will separate the analyte and the internal standard. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte (e.g., m/z 94) and the internal standard (e.g., m/z 98).
-
Quantification: For each chromatogram, determine the peak area for both the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Use the peak area ratio from the unknown sample to determine its concentration from the calibration curve.
Caption: General workflow for quantitative analysis using an internal standard.
Applications in Drug Development and Research
The primary application of 1,2-Ethanedithiol-d4 is as an internal standard for precise quantification of its non-deuterated form in various matrices, such as biological fluids or environmental samples.[1] Its use is critical in pharmacokinetic studies, metabolic profiling, and bioanalytical method development where accuracy and reproducibility are paramount.
Additionally, its reactivity as a dithiol makes its non-deuterated analog a useful building block in organic synthesis.[8] For example, it is used to protect carbonyl groups or to synthesize complex heterocyclic molecules that may have biological activity.[7][8]
Caption: Application and characteristic reaction of 1,2-Ethanedithiol-d4.
Safety and Handling
1,2-Ethanedithiol-d4 should be handled with the same precautions as its non-deuterated analog, which is a flammable and toxic substance.[13][14]
-
Hazards : Flammable liquid and vapor. Toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[13][14] It has a strong, unpleasant stench.
-
Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] Keep the container tightly closed. It is also noted to be air-sensitive, so storage under an inert atmosphere is recommended.[15][16]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[13][14][15][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-(2H4)Ethanedithiol | CAS#:100189-81-9 | Chemsrc [chemsrc.com]
- 3. Cas 100189-81-9,1,2-ETHANE-D4-DITHIOL | lookchem [lookchem.com]
- 4. 1,2-Ethane-d4-dithiol | CymitQuimica [cymitquimica.com]
- 5. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Ethanedithiol [webbook.nist.gov]
- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 8. innospk.com [innospk.com]
- 9. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. guidechem.com [guidechem.com]
- 12. CN1896053A - Improved production of 1, 2-ethanedithiol - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. chemos.de [chemos.de]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
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